molecular formula C18H21ClN4O4S B15105558 6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B15105558
M. Wt: 424.9 g/mol
InChI Key: ZAEXEFXLCUNOHS-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a dioxidotetrahydrothiophenyl group, and a beta-carboline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through a Pictet-Spengler reaction, where tryptamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Chloro Group: Chlorination of the beta-carboline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the chlorinated beta-carboline with a suitable thiophene derivative under basic conditions.

    Formation of the Amide Bond: The final step involves the coupling of the intermediate with an appropriate amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group, if present, can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anti-cancer, or neuroprotective agent.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophenyl group but has a different core structure.

    2-chloro-N-(2-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-2-oxoethyl)-N-ethylacetamide: Similar in structure but with an ethyl group instead of the beta-carboline core.

Uniqueness

6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a chloro group, a dioxidotetrahydrothiophenyl group, and a beta-carboline core. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H21ClN4O4S

Molecular Weight

424.9 g/mol

IUPAC Name

6-chloro-N-[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C18H21ClN4O4S/c19-11-1-2-15-14(7-11)13-3-5-23(9-16(13)22-15)18(25)20-8-17(24)21-12-4-6-28(26,27)10-12/h1-2,7,12,22H,3-6,8-10H2,(H,20,25)(H,21,24)

InChI Key

ZAEXEFXLCUNOHS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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